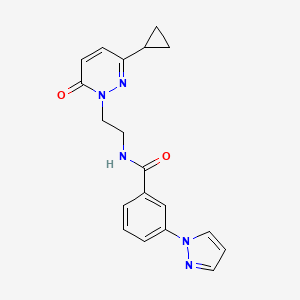

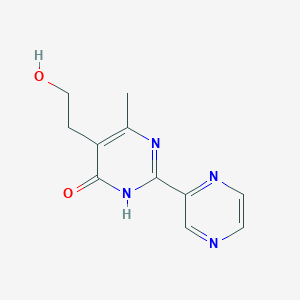

![molecular formula C19H23N3O2 B2921582 3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one CAS No. 2380177-34-2](/img/structure/B2921582.png)

3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one” is a derivative of quinazolin-4-one . Quinazolin-4-one derivatives have broad applications in the biological, pharmaceutical, and material fields .

Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolin-4(3H)-ones include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Wissenschaftliche Forschungsanwendungen

Pharmacological Investigations

Quinazolin-4-one derivatives have been extensively studied for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds exhibit high binding affinity for alpha 1-adrenoceptors and have shown efficacy as antihypertensive agents in animal models (Chern et al., 1993).

Antibacterial and Antifungal Activities

Some quinazolin-4-one derivatives have been identified as potent anti-tubercular agents with significant minimum inhibitory concentrations against Mycobacterium tuberculosis. These compounds also displayed antibacterial activity at low concentrations (Nagaladinne et al., 2020).

Anticancer Properties

Quinazolin-4-one derivatives from Streptomyces isolates have been isolated with potential for anticancer research. Some derivatives have shown inhibitory activities against various cancer cell lines, suggesting their potential in cancer treatment strategies (Maskey et al., 2004).

Analgesic and Anti-inflammatory Agents

A series of quinazolin-4-one derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrated potent analgesic and anti-inflammatory properties at low doses, indicating their potential as therapeutic agents for pain and inflammation management (El-Helby & Wahab, 2003).

Herbicidal Activities

Quinazolin-4-one derivatives have also been evaluated for their herbicidal activities against model plants. These compounds showed significant phytotoxicity, suggesting their potential use as herbicides in agricultural practices (Aibibuli et al., 2012).

Synthesis and Characterization

Research has focused on the synthesis, characterization, and structural analysis of quinazolin-4-one derivatives. These studies provide valuable insights into the molecular structures and potential reactivity of these compounds, facilitating the development of novel derivatives with enhanced biological activities (Kumar et al., 2018).

Wirkmechanismus

Target of Action

Quinazolin-4-one derivatives have been reported to exhibit significant antiviral activity against the tobacco mosaic virus (tmv) . They are also known to inhibit biofilm formation in Pseudomonas aeruginosa .

Mode of Action

It is speculated that the compound binds to the arg90 of tmv coat protein (tmv cp), inhibiting the virulence of tmv . In the case of Pseudomonas aeruginosa, the compound is believed to interfere with the quorum sensing system, which regulates biofilm formation .

Biochemical Pathways

It is known that quinazolin-4-one derivatives can affect the virulence of tmv and the biofilm formation in pseudomonas aeruginosa .

Result of Action

It is known that some quinazolin-4-one derivatives can exhibit significant antiviral activity against tmv and inhibit biofilm formation in pseudomonas aeruginosa .

Eigenschaften

IUPAC Name |

3-[(1-pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-2-3-8-18(23)21-11-9-15(10-12-21)13-22-14-20-17-7-5-4-6-16(17)19(22)24/h2,4-7,14-15H,1,3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLMQGSAUXMTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

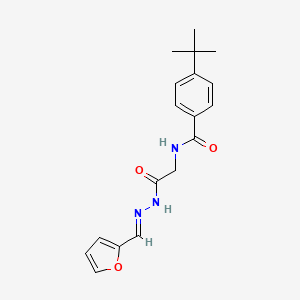

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2921502.png)

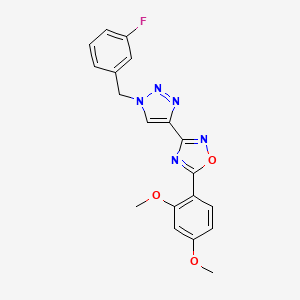

![7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2921505.png)

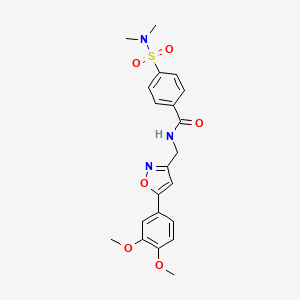

![1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2921508.png)

![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2921510.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2921518.png)